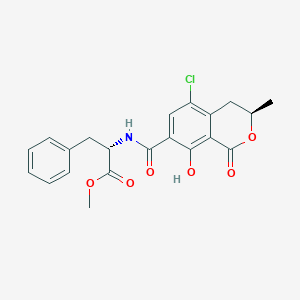

Ochratoxin A methyl ester

Description

Structure

3D Structure

Properties

CAS No. |

16281-44-0 |

|---|---|

Molecular Formula |

C21H20ClNO6 |

Molecular Weight |

417.8 g/mol |

IUPAC Name |

methyl (2S)-2-[[(3R)-5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-phenylpropanoate |

InChI |

InChI=1S/C21H20ClNO6/c1-11-8-13-15(22)10-14(18(24)17(13)21(27)29-11)19(25)23-16(20(26)28-2)9-12-6-4-3-5-7-12/h3-7,10-11,16,24H,8-9H2,1-2H3,(H,23,25)/t11-,16+/m1/s1 |

InChI Key |

IHPSAIGCKPYNDR-BZNIZROVSA-N |

SMILES |

CC1CC2=C(C=C(C(=C2C(=O)O1)O)C(=O)NC(CC3=CC=CC=C3)C(=O)OC)Cl |

Isomeric SMILES |

C[C@@H]1CC2=C(C=C(C(=C2C(=O)O1)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)OC)Cl |

Canonical SMILES |

CC1CC2=C(C=C(C(=C2C(=O)O1)O)C(=O)NC(CC3=CC=CC=C3)C(=O)OC)Cl |

Synonyms |

N-[(5-Chloro-3,4-dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-yl)carbonyl]-L-phenylalanine methyl ester |

Origin of Product |

United States |

Biosynthesis and Biotransformation Pathways of Ochratoxin a Methyl Ester

Enzymatic Esterification Mechanisms in Biological Systems

The formation of Ochratoxin A methyl ester from its parent compound, Ochratoxin A, involves an esterification reaction. In biological systems, such reactions are catalyzed by specific enzymes. While the precise enzymatic pathways for Ochratoxin A methylation are not fully elucidated, the involvement of methyltransferases is strongly implicated.

Potential Role of Methyltransferases in Ochratoxin A Methyl Ester Formation

Methyltransferases are a broad class of enzymes that catalyze the transfer of a methyl group from a donor molecule, typically S-adenosyl-L-methionine (SAM), to an acceptor molecule. In plants, O-methyltransferases (OMTs) are known to play a crucial role in the biosynthesis of a wide array of secondary metabolites, including flavonoids, and in the detoxification of xenobiotics. These enzymes can modify the hydroxyl groups of various compounds, altering their solubility, stability, and biological activity.

Given that Ochratoxin A possesses a carboxylic acid group, it is plausible that a specific plant O-methyltransferase could catalyze the transfer of a methyl group to this site, resulting in the formation of Ochratoxin A methyl ester. This methylation would be a key step in the plant's defense mechanism against this xenobiotic compound. Plant OMTs are classified into different types based on their structure and substrate preferences. While some OMTs exhibit high substrate specificity, others have a broader range of activity and can act on various xenobiotics. The enzymatic conversion of Ochratoxin A to its methyl ester has been observed in plant cell cultures, pointing to the existence of enzymes capable of this specific biotransformation.

Substrate Specificity in Biotransformation Processes

The biotransformation of mycotoxins in plants is part of a broader detoxification system. The enzymes involved in these pathways often exhibit a degree of substrate specificity, which determines which compounds they can modify. While specific enzymes that catalyze the esterification of Ochratoxin A to its methyl ester have not been definitively identified, the study of analogous enzymatic reactions provides insight.

For instance, plant glucosyltransferases, another key group of enzymes in xenobiotic metabolism, have been shown to act on a variety of substrates, including both endogenous compounds and foreign substances like pesticides and mycotoxins. The substrate specificity of these enzymes can sometimes be broad, allowing them to detoxify a range of different chemical structures. It is likely that the methyltransferase(s) involved in Ochratoxin A methyl ester formation also possess a level of specificity that allows them to recognize and methylate the carboxylic acid moiety of Ochratoxin A. Further research is needed to isolate and characterize the specific enzymes responsible for this reaction to fully understand their substrate requirements and catalytic mechanisms.

Formation in Plant Systems

The presence of Ochratoxin A methyl ester has been confirmed in plant systems, particularly in cereal crops. This biotransformation is a significant aspect of the plant's response to Ochratoxin A contamination.

Identification in Cereal Cell Suspension Cultures (e.g., Wheat, Maize)

Pioneering research utilizing cell suspension cultures of wheat (Triticum aestivum) and maize (Zea mays) has been instrumental in identifying the metabolic fate of Ochratoxin A in these plants. When these cell cultures were exposed to Ochratoxin A, a number of metabolites were formed, including Ochratoxin A methyl ester. nih.gov This demonstrated that the cellular machinery of these staple cereal crops is capable of methylating the mycotoxin.

The following table summarizes the key findings from these studies:

| Plant System | Metabolite Identified | Analytical Method |

| Wheat Cell Suspension Culture | Ochratoxin A methyl ester | HPLC with fluorescence detection, Mass Spectrometry |

| Maize Cell Suspension Culture | Ochratoxin A methyl ester | HPLC with fluorescence detection, Mass Spectrometry |

Characterization as a Plant-Modified Ochratoxin A Metabolite ("Masked Mycotoxin")

Ochratoxin A methyl ester is considered a "masked mycotoxin." Masked mycotoxins are derivatives of parent mycotoxins that are modified by plant metabolism. These modifications, such as methylation or glycosylation, can alter the chemical properties of the mycotoxin, potentially making them undetectable by routine analytical methods that are designed to detect the parent compound.

The formation of these plant-modified metabolites is a detoxification response by the plant to the presence of a xenobiotic. However, these masked mycotoxins can still pose a risk to human and animal health, as they may be hydrolyzed back to their toxic parent form during digestion. The characterization of Ochratoxin A methyl ester as a masked mycotoxin highlights the importance of developing analytical methods that can detect both the parent mycotoxin and its modified forms to accurately assess the total toxic load in contaminated food and feed.

Influence of Plant Metabolism on Ochratoxin A Methyl Ester Formation

The formation of Ochratoxin A methyl ester is a direct consequence of the metabolic processes within the plant cell. When a plant is exposed to a xenobiotic like Ochratoxin A, it activates detoxification pathways. These pathways typically involve three phases:

Phase I: Transformation: The toxin is modified by enzymes such as cytochrome P450 monooxygenases, which can introduce or expose functional groups.

Phase II: Conjugation: The modified toxin is then conjugated with endogenous molecules like sugars, glutathione, or in this case, a methyl group, by enzymes such as glucosyltransferases or methyltransferases. This increases the water solubility of the compound.

Phase III: Compartmentation: The conjugated toxin is transported and sequestered in specific cellular compartments, such as the vacuole, or bound to cell wall components, effectively removing it from active metabolic pathways.

The formation of Ochratoxin A methyl ester is a clear example of a Phase II detoxification reaction. The efficiency and rate of this biotransformation can vary between different plant species and even between different cultivars of the same species, depending on their specific enzymatic capabilities.

Formation during Food and Feed Processing

The transformation of Ochratoxin A (OTA) during food and feed processing can lead to the formation of various derivatives, including Ochratoxin A methyl ester. These transformations are often induced by thermal processes and interactions with components of the food matrix.

The process of coffee roasting, which involves high temperatures, is known to degrade a significant portion of Ochratoxin A, with reductions of up to 90% reported. nih.govacs.orgresearchgate.net While this degradation leads to the formation of known products like 14R-ochratoxin A and 14-decarboxy-ochratoxin A, a substantial loss of OTA, sometimes exceeding 50%, remains unaccounted for by these compounds alone. nih.govacs.orgresearchgate.net

Research has identified the binding of OTA to coffee polysaccharides through esterification as another significant thermal reaction occurring during roasting. nih.govacs.orgresearchgate.net This process leads to the formation of matrix-bound forms of OTA, such as esters, which have been detected in commercially roasted coffee beans. nih.gov The formation of these esters provides a further explanation for the observed reduction in free OTA levels after roasting. nih.govacs.org

Table 1: Ochratoxin A Degradation and Transformation During Coffee Roasting

| Process | Effect on Ochratoxin A (OTA) | Key Transformation Products | Reference |

|---|---|---|---|

| Thermal Roasting | Up to 90% degradation of free OTA. | 14R-ochratoxin A, 14-decarboxy-ochratoxin A, OTA Polysaccharide Esters. | nih.govacs.orgresearchgate.net |

| Esterification | Binding of OTA to coffee matrix components. | Formation of matrix-bound OTA esters. | nih.govnih.gov |

The formation of esters is not limited to the complex coffee matrix but has been demonstrated through model experiments. The interaction between Ochratoxin A and carbohydrates at high temperatures is a key pathway for esterification. nih.govacs.org In a study designed to mimic the conditions of coffee roasting, OTA was heated with methyl α-d-glucopyranoside, a model compound representing polysaccharides found in food. nih.govacs.orgresearchgate.net

This experiment successfully isolated and characterized a reaction product, (22 → 6') ochratoxin A-methyl-α-d-glucopyranoside ester. nih.govacs.orgresearchgate.net This finding confirms the general capacity of OTA to undergo esterification with carbohydrates at elevated temperatures typical of food processing. nih.govacs.orgresearchgate.net Subsequent analysis of artificially contaminated coffee that had been roasted confirmed the presence of these OTA polysaccharide esters, validating the results from the model system. nih.govacs.org

In Vitro Formation in Mammalian Cellular Models

The biotransformation of Ochratoxin A is not restricted to food processing but also occurs within biological systems. Studies using mammalian cell lines have shown that OTA can be metabolized into various compounds, with its methyl ester being a significant product.

The human intestinal epithelial cell line, Caco-2, is a widely used in vitro model to study the absorption and metabolism of compounds in the intestine. mdpi.com When Caco-2 cells are exposed to Ochratoxin A, they are capable of metabolizing the mycotoxin. ncats.io Research utilizing a co-culture system of Caco-2 and HepG2 cells demonstrated that Ochratoxin A methyl ester was the primary metabolite identified in the Caco-2 cells. nih.gov This suggests that the intestinal epithelium is a site of OTA biotransformation, where esterification can occur. ncats.ionih.gov

The liver is a primary site of detoxification and metabolism of xenobiotics. The human hepatic cell line, HepG2, is a common model for studying liver metabolism. nih.gov In studies investigating the biotransformation of Ochratoxin A, HepG2 cells have been shown to produce several metabolites. nih.gov

Consistent with findings in intestinal cell lines, Ochratoxin A methyl ester was also identified as the major metabolite in HepG2 cells exposed to OTA. nih.gov This was observed in a co-culture system designed to mimic the passage of compounds through the intestine and subsequent liver metabolism. nih.gov The consistent formation of Ochratoxin A methyl ester in both Caco-2 and HepG2 cells indicates that it is a significant product of OTA metabolism in humans and has been proposed as a potential biomarker for OTA exposure. ncats.ionih.gov

Table 2: In Vitro Metabolism of Ochratoxin A in Human Cell Lines

| Cell Line | Cell Type | Major Metabolite Detected | Reference |

|---|---|---|---|

| Caco-2 | Human Intestinal Epithelial | Ochratoxin A methyl ester | ncats.ionih.gov |

| HepG2 | Human Hepatic | Ochratoxin A methyl ester | ncats.ionih.gov |

Metabolic Fate and Disposition of Ochratoxin a Methyl Ester in Biological Systems

Biotransformation Pathways and Metabolite Profiling

The biotransformation of Ochratoxin A primarily occurs in the liver, where it undergoes several metabolic reactions. The formation of Ochratoxin A methyl ester is one such pathway, although its occurrence and prominence can differ significantly across various species.

The liver is a primary site for the metabolism of xenobiotics, including mycotoxins like Ochratoxin A. In vitro studies utilizing liver microsomes are instrumental in elucidating the metabolic pathways.

In studies involving rat liver microsomes, the formation of Ochratoxin A methyl ester has been clearly identified. nih.govnih.gov One proposed in vitro metabolic pathway for OTA in rat liver microsomes includes a Phase I methylation reaction, leading to the formation of a relatively high amount of OTA methyl ester. nih.gov This methylation is considered a significant biotransformation step in this species.

However, a comprehensive comparative study that investigated the in vitro metabolism of OTA in the liver microsomes of rat, chicken, swine, goat, cow, and human did not report the detection of Ochratoxin A methyl ester as a metabolite. mdpi.comresearchgate.net This study identified other metabolites such as hydroxylated forms of OTA (4S-OH-OTA, 4R-OH-OTA, 7′-OH-OTA, 9′-OH-OTA, 5′-OH-OTA) and Ochratoxin B (OTB). mdpi.com The absence of OTA-Me in the findings of this broad comparative analysis suggests that its formation might be species-specific, potentially occurring at significant levels only in certain animals like the rat, or that the analytical methods used had detection limits above the concentrations produced in the other species.

Further research is required to definitively determine the extent, if any, of Ochratoxin A methyl ester formation in the liver microsomes of chickens, swine, goats, cows, and humans.

Table 1: Detection of Ochratoxin A Methyl Ester in Liver Microsomes of Various Species

| Species | Detection of Ochratoxin A Methyl Ester | References |

| Rat | Detected | nih.govnih.gov |

| Chicken | Not Reported in Comparative Studies | mdpi.comresearchgate.net |

| Swine | Not Reported in Comparative Studies | mdpi.comresearchgate.net |

| Goat | Not Reported in Comparative Studies | mdpi.comresearchgate.net |

| Cow | Not Reported in Comparative Studies | mdpi.comresearchgate.net |

| Human | Not Reported in Comparative Studies | mdpi.comresearchgate.net |

This table is interactive. Click on the headers to sort.

The metabolism of Ochratoxin A is not limited to the formation of its methyl ester. The parent compound undergoes various other transformations. The primary metabolic pathways for OTA include hydrolysis, hydroxylation, and conjugation. nih.gov

Hydroxylation: This is a major metabolic pathway for OTA across many species. Liver microsomes from humans, pigs, and rats have been shown to produce (4R)- and (4S)-4-hydroxyochratoxin A. nih.gov The 4R-OH-OTA epimer is the major metabolite in human and rat liver microsomal systems, while the 4S-OH-OTA epimer is more prevalent in pig liver microsomes. inchem.orginchem.org Another hydroxylated metabolite, 10-OH-OTA, has been identified in rabbit liver microsomal systems. inchem.orginchem.org

Further Esterification: While the direct formation of Ochratoxin A methyl ester from OTA is a known pathway in some contexts, there is also evidence of further esterification of its hydroxylated metabolites. For instance, cell cultures of wheat and maize have been shown to convert hydroxylated OTA into (4R)-4-hydroxyochratoxin A methyl ester and (4S)-4-hydroxyochratoxin A methyl ester. scribd.com

The comparative metabolism of OTA reveals significant species-dependent differences in the types and quantities of metabolites formed.

Table 2: Major Metabolic Conversions of Ochratoxin A Across Species

| Metabolic Pathway | Resulting Metabolite(s) | Species in which it has been observed | References |

| Hydrolysis | Ochratoxin α (OTα) | Rat, Ruminants | inchem.org |

| Hydroxylation | (4R)- and (4S)-4-hydroxyochratoxin A | Human, Pig, Rat | nih.gov |

| Hydroxylation | 10-hydroxyochratoxin A | Rabbit | inchem.orginchem.org |

| Dechlorination | Ochratoxin B (OTB) | - | |

| Methylation | Ochratoxin A methyl ester | Rat (in vitro) | nih.govnih.gov |

| Conjugation | Glucuronide and Sulfate Conjugates | Rat, Pig, Mouse | nih.gov |

This table is interactive. Click on the headers to sort.

Excretion and Elimination Considerations of Ochratoxin A Methyl Ester

The excretion and elimination of Ochratoxin A and its metabolites are crucial for determining their potential for accumulation and long-term toxicity. The primary routes of excretion are through urine and feces. scribd.comnih.gov The efficiency of these processes is influenced by factors such as the high binding affinity of OTA to plasma proteins, which can prolong its half-life in the body. scribd.com

Information specifically detailing the excretion and elimination of Ochratoxin A methyl ester is limited. The majority of studies focus on the excretion of the parent compound, OTA, and its major metabolite, Ochratoxin α. In rats, the major excretory products in urine are Ochratoxin α, Ochratoxin A, and the 4R-OH-OTA epimer. inchem.org Biliary excretion also plays a significant role in the elimination of OTA in rats. inchem.org

Given that methylation can alter the physicochemical properties of a compound, it is plausible that the excretion pattern of Ochratoxin A methyl ester may differ from that of Ochratoxin A. However, without specific studies on the toxicokinetics and excretion of OTA-Me, any statements regarding its elimination pathways remain speculative. Further research is necessary to understand how this specific metabolite is cleared from the body and to assess its potential for bioaccumulation.

Advanced Analytical Methodologies for Ochratoxin a Methyl Ester

Extraction and Sample Preparation Techniques

Effective analysis begins with the efficient extraction of the target analyte from the sample matrix, followed by clean-up procedures to remove interfering compounds.

The extraction of Ochratoxin A methyl ester is intrinsically linked to the methods used for its parent compound, Ochratoxin A. Generally, the derivatization to the methyl ester occurs after the initial extraction of OTA from the sample matrix. youngin.com Common extraction methods for OTA from foodstuffs and biological materials employ organic solvents, often in acidified conditions. scienceopen.comnih.gov

Solvents such as chloroform (B151607), methanol (B129727), acetonitrile (B52724), and ethyl acetate (B1210297) are frequently used. scienceopen.com For instance, a widely applied procedure involves extracting the sample with an acidified chloroform solution. nih.gov Another common approach uses a mixture of acetonitrile and water. oup.com A specific method for preparing the methyl ester derivative involves taking the initial sample extract, evaporating it to dryness, and then reacting it with a solution of 14% boron trifluoride in methanol. youngin.com After the reaction, the derivative is re-extracted using dichloromethane. youngin.com

The selection of the solvent system is critical and depends on the matrix being analyzed. For example, a mixture of methanol and water is effective for extracting OTA from rice samples, which can then be derivatized. researchgate.net

Table 1: Common Solvents for Extraction Prior to Derivatization

| Solvent System | Matrix Example | Reference |

|---|---|---|

| Acidic Chloroform | Wheat, Oats | nih.gov |

| Acetonitrile/Water | Corn, Barley, Oats, Wheat | oup.com |

| Methanol/Water | Rice | researchgate.net |

| Dichloromethane | Post-derivatization extraction | youngin.com |

Following extraction, clean-up is essential to remove co-extracted matrix components that can interfere with subsequent analysis. For complex matrices, several advanced procedures are employed.

Solid-Phase Extraction (SPE): This is a standard technique for the clean-up and preconcentration of OTA extracts before derivatization. scienceopen.com Various SPE columns are utilized, including those with C18 or silica (B1680970) sorbents. scienceopen.com A typical procedure for ochratoxins involves passing a toluene-based extract through a silica gel column, washing with hexane (B92381) and toluene/acetone, and then eluting the toxin with a toluene/acetic acid mixture. youngin.com

Immunoaffinity Chromatography (IAC): IAC columns provide excellent clean-up due to the highly specific binding between an antibody and the target mycotoxin. nih.govresearchgate.net These columns are particularly effective for complex samples like rye and animal feed, where they can eliminate false positive results. nih.gov The extract is passed through the column, where the toxin binds to the antibody. After washing away impurities, the toxin is eluted with a solvent like methanol. thermofisher.com This purified eluate can then be used for derivatization and analysis of the methyl ester.

Liquid-Liquid Partitioning: This technique is also commonly used, often in combination with SPE. scienceopen.com It involves partitioning the analyte between two immiscible liquid phases, such as an organic solvent and an aqueous sodium bicarbonate solution, to separate it from interfering substances. nih.govresearchgate.net

Chromatographic Separation and Detection

Chromatography is the cornerstone for the separation and detection of Ochratoxin A methyl ester. Different chromatographic techniques offer varying levels of resolution, sensitivity, and throughput.

HPLC coupled with a fluorescence detector (FLD) is the most widely used determinative procedure for ochratoxins due to its high sensitivity and selectivity. nih.govresearchgate.net The confirmation of OTA is often achieved by forming the methyl ester and observing a shift in the retention time compared to the parent OTA. nih.govresearchgate.net

A reversed-phase C18 column is typically used for the separation. nih.gov The mobile phase often consists of a mixture of acetonitrile, water, and acetic acid. nih.govnih.gov For instance, a mobile phase of acetonitrile:water:acetic acid (50:49:1 v/v/v) has been successfully used. researchgate.net Fluorescence detection parameters are set at an excitation wavelength of around 333 nm and an emission wavelength of approximately 443-460 nm. researchgate.netresearchgate.net The formation of the methyl ester from OTA results in a distinct peak with a different retention time under the same chromatographic conditions, providing reliable confirmation of the analyte's identity. youngin.com

Table 2: Example HPLC-FLD Parameters for Ochratoxin Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed Phase C18 | nih.gov |

| Mobile Phase | Acetonitrile:Water:Acetic Acid (99:99:2, v/v/v) | nih.govnih.gov |

| Flow Rate | 1 mL/min | researchgate.net |

| Excitation Wavelength (λex) | 330-340 nm | nih.govresearchgate.net |

| Emission Wavelength (λem) | 460-470 nm | nih.govresearchgate.net |

TLC is a valuable and cost-effective technique for screening mycotoxins, including ochratoxins and their esters. oup.com HPTLC offers improved resolution and sensitivity compared to conventional TLC. scielo.br

For the analysis of Ochratoxin A methyl ester, silica gel plates are commonly used as the stationary phase. ijcmas.com A variety of solvent systems can be used for development. A common mobile phase is a mixture of toluene, ethyl acetate, and formic acid (e.g., 6:3:1 v/v/v). ijcmas.com After development, the plate is dried and observed under UV light (typically 366 nm), where ochratoxins and their esters exhibit a characteristic blue fluorescence. oup.comscielo.br The Rf value of the Ochratoxin A ester is reported to be approximately 0.5, which is higher than that of Ochratoxin B ester. fssai.gov.in The identity of the spots can be confirmed by spraying the plate with reagents like sodium bicarbonate solution, which can enhance the fluorescence. oup.com

Table 3: TLC/HPTLC Systems for Ochratoxin Screening

| Parameter | Condition | Reference |

|---|---|---|

| Stationary Phase | Silica Gel 60F254 | ijcmas.com |

| Mobile Phase | Toluene:Ethyl Acetate:Formic Acid (6:3:1 v/v/v) | ijcmas.com |

| Visualization | UV light (366 nm) | oup.comscielo.br |

| Appearance | Bright blue fluorescence | oup.com |

When a pure standard of Ochratoxin A methyl ester is required for research or as a reference material, preparative chromatography is employed for its isolation and purification. This can be achieved using both preparative TLC and preparative HPLC.

In preparative TLC, the crude extract containing the methyl ester is applied as a band onto a thick-layer silica gel plate. nih.gov After development with an appropriate solvent system, the fluorescent band corresponding to the methyl ester is identified under UV light, scraped from the plate, and the compound is eluted from the silica with a suitable solvent. nih.gov

Preparative HPLC offers a more efficient and higher-resolution method for purification. nih.gov The principles are similar to analytical HPLC, but it utilizes larger columns and higher flow rates to handle larger sample loads. Fractions of the eluate are collected, and those containing the pure compound, as determined by analytical HPLC or other methods, are pooled and evaporated to yield the purified Ochratoxin A methyl ester. nih.gov

Mass Spectrometry-Based Characterization and Quantification

Mass spectrometry (MS) coupled with liquid chromatography (LC) has become an indispensable tool for the analysis of mycotoxins due to its high sensitivity, selectivity, and capability to analyze numerous analytes in complex sample matrices. chromatographyonline.com For Ochratoxin A (OTA) and its derivatives like the methyl ester, these techniques provide robust methods for both identification and precise quantification.

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. In the context of Ochratoxin A methyl ester, LC-MS is primarily used to isolate the compound from complex sample matrices—such as food products or biological samples—and subsequently confirm its identity and quantity based on its mass-to-charge ratio. lcms.cz The chromatographic step, often using a C18 column, separates the analyte from other interfering components, which is crucial for reducing matrix effects and ensuring accurate detection. chromatographyonline.com While LC-MS is highly effective, for complex samples or when very low detection limits are required, tandem mass spectrometry (LC-MS/MS) is often the preferred method for its enhanced selectivity and sensitivity. chromatographyonline.comnih.gov

Liquid chromatography-electrospray tandem mass spectrometry (LC-ESI-MS/MS) is the benchmark for trace-level analysis of mycotoxins, including Ochratoxin A and its methyl ester. researchgate.net Electrospray ionization (ESI) is a soft ionization technique that is highly suitable for polar molecules like mycotoxins, generating intact protonated molecules [M+H]+ with high efficiency and minimal fragmentation. chromatographyonline.comresearchgate.net

The tandem mass spectrometry (MS/MS) capability provides an additional layer of specificity. In this setup, the first mass spectrometer (Q1) selects the precursor ion of the target analyte (e.g., the [M+H]+ ion of Ochratoxin A methyl ester). This ion is then fragmented in a collision cell (q2), and the resulting product ions are analyzed by a second mass spectrometer (Q3). This process of monitoring specific precursor-to-product ion transitions, known as Multiple Reaction Monitoring (MRM), significantly enhances selectivity and reduces background noise, allowing for extremely low detection limits. researchgate.net This high sensitivity makes LC-ESI-MS/MS ideal for ensuring compliance with stringent regulatory limits for mycotoxins in food and feed. lcms.cz For instance, a liquid chromatography electrospray tandem mass spectrometric method was developed for the analysis of OTA in pig kidney and rye flour with a detection limit of 0.02 µg/kg after derivatization to the OTA methyl ester. researchgate.net

The table below summarizes the performance of LC-MS/MS methods for the detection of Ochratoxin A (the parent compound) in various matrices, illustrating the typical sensitivity achieved.

LC-MS/MS Method Performance for Ochratoxin A Detection

| Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

|---|---|---|---|

| Human Plasma | 10-20 pg per injection | Not Specified | researchgate.net |

| Poultry Tissues | 0.27 µg/kg | 1.0 µg/kg | nih.gov |

| Coffee & Cocoa | Not Specified | 0.40 µg/kg | lcms.cz |

Ultra-Performance Liquid Chromatography (UPLC) utilizes smaller particle sizes in the stationary phase, leading to higher resolution, shorter run times, and improved sensitivity compared to conventional HPLC. technologynetworks.com When coupled with a hybrid Quadrupole/Time-of-Flight (Q/TOF) mass spectrometer, it becomes a formidable tool for metabolomic investigations. nih.gov UPLC-Q/TOF-MS provides high-resolution, accurate mass data, which is crucial for identifying unknown metabolites and elucidating metabolic pathways. nih.gov

In the context of Ochratoxin A, UPLC-Q/TOF-MS can be used to study its biotransformation in biological systems. For example, studies investigating the in vitro metabolism of OTA in cell cultures have used UPLC-MS/MS to identify various metabolites. In one such study, Ochratoxin A methyl ester was identified as the major metabolite produced by both Caco-2 and HepG2 cells, suggesting its potential as a biomarker for OTA exposure. nih.gov The high mass accuracy of TOF analysis allows for the confident determination of the elemental composition of unknown compounds, while the quadrupole provides the ability to perform MS/MS fragmentation for structural confirmation. This makes the technique invaluable for non-targeted screening and the discovery of new metabolites related to Ochratoxin A.

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for separation and detection. For Ochratoxin A, derivatization can enhance its chromatographic behavior or detection response.

One established derivatization strategy for Ochratoxin A involves reaction with diazomethane. This reaction converts the carboxylic acid group to a methyl ester and the phenolic hydroxyl group to a methyl ether, resulting in the formation of the O-methyl, methyl ester derivative of Ochratoxin A. oup.com This derivatization can improve the compound's volatility and thermal stability, which can be advantageous for certain analytical techniques. Historically, this derivatization was used to enhance performance in high-pressure liquid chromatography (HPLC) determinations. oup.com

In quantitative mass spectrometry, an internal standard is a compound added to a sample in a known amount to enable precise and accurate quantification of an analyte. The ideal internal standard is chemically similar to the analyte but has a different mass. Isotopically labeled versions of the analyte are considered the gold standard for this purpose.

Stable isotope dilution assays (SIDA) for Ochratoxin A often use deuterium-labeled OTA ([²H₅]-OTA) as an internal standard. nih.gov Furthermore, some MS/MS methods have utilized the derivatized form as an internal standard. For example, one method for determining OTA in pig tissues involved the derivatization of the analyte to its methyl ester and used ochratoxin A methyl-(d₃) ester as the internal standard. researchgate.net Using a stable isotope-labeled version of the methyl ester derivative as an internal standard allows for the correction of any variability during both the derivatization step and the subsequent LC-MS analysis, leading to highly accurate and reliable quantification. researchgate.net

Method Validation and Proficiency Testing in Ochratoxin A Methyl Ester Analysis

Ensuring the reliability and accuracy of analytical data is paramount in the detection of mycotoxins like Ochratoxin A (OTA) and its derivatives. This is achieved through rigorous method validation and participation in proficiency testing schemes. While specific data for Ochratoxin A methyl ester is less prevalent in public literature, the principles and methodologies are directly applicable from the extensive research conducted on Ochratoxin A.

Method validation establishes, through laboratory studies, that the performance characteristics of an analytical method are suitable for its intended application. nih.gov For Ochratoxin A methyl ester, this involves assessing several key parameters to guarantee that the method is reliable, reproducible, and accurate.

Key performance characteristics evaluated during method validation include:

Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

Linearity: The method's capacity to produce test results that are directly proportional to the concentration of the analyte within a given range. For OTA, a high-performance liquid chromatography (HPLC) method demonstrated linearity in the concentration range of 6.25-50 ng/mL with a correlation coefficient (r²) of 0.9991. nih.gov

Accuracy (Recovery): This measures the closeness of the mean test result to the true value. It is often determined through recovery studies on spiked samples. Studies on OTA in cereals have shown average recovery rates varying between 70% and 120%. researchgate.netafricaresearchconnects.com In an inter-laboratory study on animal feed, recovery values for OTA ranged from 47% to 124%, with average values around 80%. europa.eu

Precision: This assesses the degree of scatter between a series of measurements. It is usually expressed as the relative standard deviation (RSD) and is considered at two levels:

Repeatability (Intra-laboratory precision, RSDr): The variation observed when the same analysis is performed by the same operator on the same equipment over a short period. For OTA in animal feed, RSDr values ranged from 3.1% to 4.7%. europa.eu

Reproducibility (Inter-laboratory precision, RSDR): The variation observed when the same analysis is performed in different laboratories. In the same animal feed study, RSDR values ranged from 13.5% to 14.6%. europa.eu

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected by the method. A validated HPLC method for OTA reported an LOD of 1.6 ng/mL. nih.gov

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. The same HPLC method had an LOQ of 4.9 ng/mL. nih.gov For OTA in green coffee, an LC-MS/MS method established an LOD of 1.2 ng/g and an LOQ of 3.0 ng/g. scielo.br

The following table summarizes typical validation parameters for Ochratoxin A analysis, which are analogous to what would be required for Ochratoxin A methyl ester.

| Parameter | Typical Result for Ochratoxin A | Acceptance Criteria |

| Linearity (r²) | > 0.999 nih.gov | > 0.99 |

| Accuracy (Recovery %) | 70% - 120% africaresearchconnects.com | Typically 70% - 120% |

| Repeatability (RSDr %) | < 5% europa.eu | Varies by concentration, typically < 15% |

| Reproducibility (RSDR %) | < 15% europa.eu | Varies by concentration, typically < 25% |

| LOD | 1.2 ng/g scielo.br | Method-dependent |

| LOQ | 3.0 ng/g scielo.br | Method-dependent |

Proficiency Testing (PT) is an essential component of laboratory quality assurance. nih.gov It involves regular participation in inter-laboratory comparison studies to provide an independent assessment of a laboratory's performance. nih.govnih.gov Organizations like Fapas® organize PT schemes for mycotoxins, including Ochratoxin A, in various food matrices like grape juice, coffee, and spices. fapas.combiofronttech.comfapas.com

In a typical PT scheme, the organizing body distributes homogeneous samples containing a known (but undisclosed to participants) concentration of the analyte to multiple laboratories. nih.gov Each laboratory analyzes the sample using their in-house method and reports the results. The performance of each laboratory is then evaluated, often using a z-score, which indicates how far a laboratory's result is from the consensus value. nih.gov A satisfactory z-score generally falls within the range of -2 to +2. researchgate.netnih.gov Consistent and successful participation in PT schemes demonstrates a laboratory's competence and the reliability of its analytical methods for mycotoxins, which would include Ochratoxin A methyl ester. usda.gov

Role of Ochratoxin a Methyl Ester As an Exposure Biomarker

Utilization in Monitoring Ochratoxin A Biotransformation

The study of biotransformation, or the metabolic conversion of compounds by living organisms, is essential for risk assessment. nih.gov The formation of Ochratoxin A methyl ester is an indicator of specific metabolic pathways for the parent toxin, OTA.

Research has shown that the biotransformation of OTA can occur in various organisms, including animals, plants, and microorganisms. nih.govingentaconnect.com In humans and animals, the primary metabolic pathways include hydrolysis, hydroxylation, and conjugation. nih.gov However, studies have also identified esterified forms of OTA. For instance, plants are capable of metabolizing OTA into derivatives such as OH-OTA methyl ester. nih.govingentaconnect.com

A key research finding demonstrated the conversion of OTA to its methyl ester form in a laboratory setting designed to mimic human metabolism. In a hybrid co-culture system using Caco-2 and HepG2 cells, which model the human intestine and liver respectively, the cells metabolized OTA into Ochratoxin A methyl ester. ncats.io This conversion was observed at concentrations where the parent mycotoxin did not show cytotoxic effects, suggesting that this methylation is a relevant biotransformation pathway. ncats.io The identification of Ochratoxin A methyl ester as the main metabolite in this system highlights its importance in tracking the metabolic fate of OTA. ncats.io The detection of various OTA derivatives, including methyl and ethyl esters, in food products like wine further corroborates that esterification is a relevant transformation process. researchgate.netencyclopedia.pubsemanticscholar.org

Table 1: Research Findings on Ochratoxin A Methyl Ester Formation This table is interactive. You can sort and filter the data.

| Experimental System | Key Finding | Implication for Biotransformation Monitoring | Reference |

|---|---|---|---|

| Hybrid Caco-2/HepG2 co-culture | Cells metabolized Ochratoxin A (OTA) into Ochratoxin A methyl ester. | Demonstrates a mammalian-relevant pathway for OTA methylation. | ncats.io |

| Plant Systems | Plants can form OH-OTA methyl ester from OTA. | Indicates that esterification is a biotransformation pathway in plants. | nih.govingentaconnect.com |

Proposed Utility in Biological Fluid and Tissue Analysis

The detection of mycotoxins and their metabolites in biological samples such as blood, urine, and tissues is a direct way to assess human exposure. Ochratoxin A methyl ester has been proposed as a valuable biomarker for this purpose. ncats.io

The rationale for its use as a biomarker is that its presence in a biological sample would signify exposure to the parent compound, Ochratoxin A. Since Ochratoxin A methyl ester was identified as a major metabolite in a human cell co-culture system, its detection in biological fluids could serve as a novel biomarker of OTA exposure. ncats.io The analysis of urinary mycotoxin biomarkers is considered an effective method for assessing mycotoxin intake, as the excretion of these markers often correlates with consumption. encyclopedia.pub

Furthermore, Ochratoxin A methyl ester plays a direct role in the analytical confirmation of OTA in laboratory settings. In the analysis of biological fluids like plasma or serum, a common procedure involves the chemical conversion of extracted OTA into its methyl ester form. tandfonline.comtandfonline.com This derivatization step is used to confirm the identity of OTA, often employing techniques like liquid chromatography-mass spectrometry (LC-MS). tandfonline.comtandfonline.com The formation of the characteristic methyl ester peak at a different retention time from the parent OTA provides definitive evidence of its presence in the original sample. europa.eu This analytical strategy underscores the utility of the methyl ester in achieving sensitive and reliable detection of OTA in human biological fluids. tandfonline.comtandfonline.com

Table 2: Compound Names Mentioned in the Article

| Compound Name | Abbreviation/Synonym |

|---|---|

| Ochratoxin A | OTA |

| Ochratoxin A methyl ester | MeOTA, OA-ME2 |

| 4R-hydroxy Ochratoxin A methyl ester | 4R-OHOA-Me |

| 10-hydroxy Ochratoxin A methyl ester | 10-OHOA-Me |

| Ochratoxin B | OTB |

| Ochratoxin B methyl ester | MeOTB |

| Ochratoxin B ethyl ester | EtOTB |

| Ochratoxin C | OTC |

| Ochratoxin α | OTα |

| Caco-2 | - |

Comparative Molecular and Cellular Research Involving Ochratoxin a Methyl Ester

Relative Biochemical Interactions in Enzyme Systems

Research comparing the biochemical interactions of Ochratoxin A (OTA) and its derivatives, including Ochratoxin A methyl ester, has provided insights into how structural modifications influence their effects within biological systems. The esterification of the carboxyl group in the phenylalanine moiety of OTA to form Ochratoxin A methyl ester alters its chemical properties, which in turn affects its interaction with enzymes and cellular components.

A key area of investigation has been the impact of these compounds on oxidative stress-related processes. A comparative study on the effects of different ochratoxin members on extracellular radical formation in porcine blood monocytes and granulocytes established a clear hierarchy of potency. In this research, Ochratoxin A was found to be the most potent, followed by its ethyl ester (Ochratoxin C), and then Ochratoxin A methyl ester. nih.gov The half-maximal inhibitory concentrations (IC₅₀) determined in the study quantify these differences in biochemical interaction. nih.gov

The data indicates that Ochratoxin A methyl ester is significantly less effective at inducing radical formation compared to the parent compound, Ochratoxin A. nih.gov This suggests that the free carboxyl group of OTA is a critical structural feature for this specific biochemical activity. Esterification to a methyl ester diminishes this effect, highlighting a reduced interaction with the cellular or enzymatic systems responsible for generating extracellular radicals in these cell types. nih.gov

Mechanistic Explorations of Cellular Uptake and Processing

The cellular uptake and processing of ochratoxins are complex processes mediated by various transport systems, and the structural characteristics of the molecule are crucial for these interactions. nih.govtci-thaijo.org While extensive research has focused on the parent compound, Ochratoxin A, the mechanisms for Ochratoxin A methyl ester are understood primarily by inference based on the functional importance of the molecular structure.

The transport of Ochratoxin A into cells, particularly in the kidneys and liver, is facilitated by a range of membrane transporters. tci-thaijo.orgnih.gov These include members of the organic anion transporter (OAT) and organic anion-transporting polypeptide (OATP) families. tci-thaijo.orgnih.gov Specifically, OAT1, OAT3, and OAT4 are known to play a major role in the cellular absorption of OTA in renal tubules. tci-thaijo.org The transport process is pH-dependent, with uptake increasing as the pH decreases, which relates to the ionic state of the OTA molecule. tci-thaijo.org

A critical feature for this carrier-mediated transport is the presence of a free carboxyl group on the phenylalanine moiety of Ochratoxin A. nih.gov This group is ionized at physiological pH, allowing the molecule to be recognized and transported by organic anion transporters. The esterification of this carboxyl group to form Ochratoxin A methyl ester neutralizes its negative charge. This modification would logically reduce or prevent its recognition and transport by the OAT and OATP systems that facilitate OTA uptake.

Furthermore, cells possess efflux transporters, such as the breast cancer resistance protein (BCRP) and multidrug resistance-associated proteins (MRPs), which actively pump xenobiotics out of the cell, thereby reducing intracellular accumulation and toxicity. tci-thaijo.org MRP2, for instance, can decrease the net absorption of OTA. nih.gov The affinity of Ochratoxin A methyl ester for these efflux systems has not been extensively studied, but changes to the molecule's charge and lipophilicity due to esterification could alter its interaction with these transporters as well. Therefore, the primary mechanism distinguishing the cellular uptake of Ochratoxin A methyl ester from Ochratoxin A is the modification of the carboxyl group, which is fundamental for interaction with the primary influx transporters. nih.govtci-thaijo.org

Environmental Prevalence and Ecological Considerations of Ochratoxin a Methyl Ester

Detection in Naturally Contaminated Substrates

Ochratoxin A (OTA) is a mycotoxin that contaminates a wide range of agricultural products, including cereals, coffee beans, grapes, and spices. mdpi.comnih.gov The formation of Ochratoxin A methyl ester is a known transformation pathway for OTA, particularly within plant metabolism. nih.gov Research has indicated that plants can metabolize OTA into various compounds, including OH-OTA methyl ester. nih.gov

The confirmation of OTA in biological samples can be achieved by converting it into its methyl ester. nih.govuminho.ptmdpi.com This derivatization process is a common analytical technique used for the identification and quantification of OTA. nih.govunito.it While the primary focus of many studies is the detection of the parent compound, OTA, the potential for the natural occurrence of its methyl ester in contaminated substrates exists.

Studies have identified various metabolites of OTA in cultures of Aspergillus ochraceus and in the urine of rats, including ochratoxin A methyl ester. mdpi.com Furthermore, research on the biotransformation of mycotoxins by cell cultures of wheat and maize has shown the conversion of OTA to OTA methyl ester. mdpi.com This suggests that the ester can be present in plant-based commodities that have been contaminated with OTA-producing fungi.

The following table summarizes findings on the detection of OTA and its derivatives in various substrates, which can imply the potential presence of Ochratoxin A methyl ester where OTA is found.

| Commodity | Detected Compound(s) | Region/Context | Reference(s) |

| Cereals (e.g., wheat, maize, barley) | Ochratoxin A, Ochratoxin A methyl ester (in vitro) | Global, in vitro plant cell cultures | mdpi.comnih.govmdpi.com |

| Coffee Beans | Ochratoxin A, 2'R-OTA (thermal isomer) | Global | mdpi.comnih.gov |

| Grapes and Wine | Ochratoxin A | Global | mdpi.comresearchgate.net |

| Spices | Ochratoxin A | Global | mdpi.com |

| Cocoa Products | Ochratoxin A | Turkey, Côte d'Ivoire, Nigeria | nih.gov |

Environmental Stability and Transformation Pathways

The environmental fate of Ochratoxin A methyl ester is intrinsically linked to the stability and transformation of its parent compound, Ochratoxin A. OTA itself is a relatively stable molecule, capable of withstanding various food processing conditions to some extent. uidaho.edu However, its stability is influenced by factors such as temperature, pH, and the presence of other substances. uidaho.edu

Transformation Pathways:

Several transformation pathways for OTA have been identified, which can lead to the formation or degradation of Ochratoxin A methyl ester.

Esterification: Plants and certain microorganisms can esterify OTA to form Ochratoxin A methyl ester. nih.govmdpi.com For instance, cell cultures of wheat and maize have demonstrated this conversion. mdpi.com During the roasting of coffee, OTA has been shown to form esters with carbohydrates, such as (22 → 6′) ochratoxin A-methyl-α-d-glucopyranoside ester. acs.org

Hydrolysis: The hydrolysis of the amide bond in OTA is a significant degradation pathway, leading to the formation of the less toxic Ochratoxin α (OTα) and L-β-phenylalanine. nih.gov This process is carried out by various microorganisms, including bacteria, yeasts, and protozoa found in the rumen of animals. nih.gov It is plausible that Ochratoxin A methyl ester could also undergo hydrolysis, although specific studies on this are limited.

Hydroxylation: Hydroxylation is another metabolic pathway for OTA, resulting in compounds like (4R)-4-hydroxyochratoxin A. mdpi.com These hydroxylated forms can be further esterified. mdpi.com

Thermal Degradation: At high temperatures (175 °C and above), OTA levels decrease, primarily through the formation of an isomer called 2′R-OTA. mdpi.com The stability of Ochratoxin A methyl ester under similar thermal conditions has not been extensively reported.

Photodegradation: OTA exhibits fluorescence under UV radiation, which suggests potential susceptibility to photodegradation, although this aspect requires further investigation. mdpi.com

Research Gaps and Future Perspectives in Ochratoxin a Methyl Ester Studies

Comprehensive Elucidation of Organism-Specific Formation Pathways

A significant research gap exists in understanding the specific biological routes that lead to the formation of Ochratoxin A methyl ester. The biosynthesis of OTA is a complex process involving multiple genes, but the exact enzymatic steps and the specific organisms that methylate OTA to form its ester are not well-defined. mdpi.com

Current research indicates a few potential pathways. Studies have shown that some plants can metabolize OTA, leading to the formation of hydroxylated OTA methyl esters (OH-OTA methyl ester). nih.gov This suggests that plant-based enzymatic systems may play a role in its natural occurrence in the food chain. Additionally, it has been proposed that microorganisms might form methyl esters through the reversal of the typical esterase reaction, though this remains a theoretical pathway requiring empirical validation. researchgate.net The biosynthesis of OTA itself is known to involve a polyketide synthase, a chlorinating enzyme, and a nonribosomal peptide synthetase to link the dihydroisocoumarin ring to phenylalanine. asm.org However, the specific methyltransferase responsible for esterification and the conditions that favor this reaction are unknown.

Future research should focus on:

Screening and Identification: Systematically screening various fungal, bacterial, and plant species known to interact with Ochratoxin A to identify those capable of producing the methyl ester derivative.

Enzyme Characterization: Isolating and characterizing the specific enzymes (e.g., methyltransferases) responsible for the esterification of OTA.

Genetic and Metabolic Studies: Investigating the genetic and metabolic triggers, such as substrate availability and environmental stressors, that induce the production of Ochratoxin A methyl ester in identified organisms.

Dedicated Research into its Intrinsic Molecular Activities

While Ochratoxin A is a well-documented toxin with established nephrotoxic, hepatotoxic, neurotoxic, teratogenic, and immunotoxic effects, there is a profound lack of dedicated research into the specific molecular activities of Ochratoxin A methyl ester. nih.govnih.gov The toxicity of ochratoxin derivatives can vary significantly based on small structural changes. nih.gov For instance, the absence of a chlorine atom in Ochratoxin B (OTB) renders it less toxic than OTA. nih.gov The esterification of the carboxylic acid group in Ochratoxin A to form the methyl ester alters its chemical properties, which could fundamentally change its interaction with biological molecules.

The current body of literature focuses almost exclusively on the parent compound, OTA, and its role as a possible human carcinogen (Group 2B). nih.gov It is hypothesized that oxidative stress may be a significant factor in the genotoxicity and liver disorders induced by OTA. mdpi.com However, whether Ochratoxin A methyl ester shares these mechanisms, possesses unique toxicological properties, or is comparatively benign remains to be determined.

Future research priorities should include:

In Vitro Toxicity Assays: Conducting comprehensive in vitro studies using various cell lines (e.g., renal, hepatic) to assess the cytotoxicity, genotoxicity, and potential for inducing oxidative stress of the purified methyl ester.

Enzyme Interaction Studies: Investigating the interaction of Ochratoxin A methyl ester with key enzymes, such as cytochrome P450, which is involved in the metabolism of OTA. mdpi.com

Comparative Toxicogenomics: Employing transcriptomic and proteomic approaches to compare the cellular responses induced by Ochratoxin A and its methyl ester, thereby identifying unique pathways affected by the ester.

Development of Novel High-Throughput Analytical Platforms

The advancement of research into Ochratoxin A methyl ester is currently hampered by the lack of specific, rapid, and high-throughput analytical methods for its detection and quantification. Current analytical strategies for ochratoxins, such as high-performance liquid chromatography with fluorescence detection (HPLC-FD), often focus on the primary toxins like OTA. researchgate.net

In some cases, the formation of the OTA methyl ester is used as a derivatization step to confirm the presence of OTA in complex matrices like pig kidney and rye flour, utilizing techniques like liquid chromatography-tandem mass spectrometry (LC/MS/MS). scilit.comtandfonline.com While effective for confirmation, these methods are not designed for the rapid screening of the naturally occurring methyl ester in a large number of samples. The development of immunoaffinity columns has improved the cleanup process for OTA analysis, but platforms specifically tailored for its methyl ester are not commercially available. researchgate.net

Future efforts should be directed towards:

Antibody and Aptamer Development: Generating specific monoclonal antibodies or aptamers that can selectively bind to Ochratoxin A methyl ester, enabling the development of enzyme-linked immunosorbent assays (ELISAs) or biosensor-based platforms.

Mass Spectrometry advancements: Optimizing direct-injection mass spectrometry methods that can quickly differentiate between OTA and its ester without extensive chromatographic separation, suitable for high-throughput screening.

Certified Reference Materials: Synthesizing and certifying reference standards for Ochratoxin A methyl ester to ensure the accuracy and comparability of results across different laboratories and analytical platforms.

Assessment of its Ecological Impact and Environmental Dynamics

The environmental fate and ecological impact of Ochratoxin A methyl ester are almost entirely unknown. Research on the environmental dynamics of ochratoxins has concentrated on the parent compound, OTA, and the fungal species that produce it. researchgate.net Factors influencing OTA production, such as temperature, water activity (aw), and pH, have been studied for various Aspergillus and Penicillium species. mdpi.commdpi.com For example, Penicillium verrucosum is a major producer in cooler climates, while Aspergillus ochraceus thrives in warmer regions. mdpi.commdpi.com

Future research should aim to:

Persistence and Degradation Studies: Conduct controlled laboratory experiments to determine the abiotic (e.g., hydrolysis, photolysis) and biotic (microbial) degradation rates of Ochratoxin A methyl ester in soil and water.

Sorption and Mobility Studies: Evaluate the sorption coefficients (Koc) of the methyl ester in different soil types to predict its leaching potential and environmental mobility.

Field Monitoring: Develop and apply the analytical methods from section 8.3 to screen for the presence of Ochratoxin A methyl ester in various environmental samples and food commodities to understand its natural occurrence and distribution.

Q & A

Q. How is Ochratoxin A methyl ester utilized to confirm the identity of Ochratoxin A (OTA) in HPLC analysis?

Ochratoxin A methyl ester is synthesized via derivatization of OTA using 14% BF₃-methanol under controlled heating (50–60°C for 15 minutes). This reaction replaces the carboxylic acid group of OTA with a methyl ester, shifting its retention time (Rt) in HPLC analysis. Post-derivatization, the disappearance of the OTA peak (~10–12 min) and the appearance of a new peak matching the methyl ester standard (~15 min later) confirm OTA’s identity. Quantification accuracy (±5%) is validated by comparing derivatized sample and standard responses .

Q. What methodological steps ensure the purity of synthesized Ochratoxin A methyl ester?

Purity is verified using silica gel thin-layer chromatography (TLC) and HPLC. For TLC, 8–10 mg of the compound is spotted and developed to check for single-band resolution. HPLC analysis confirms the absence of residual OTA or side products by comparing retention times and UV spectra with authenticated standards. Optical purity is assessed via specific rotation measurements to detect racemization, a critical factor given the chiral centers in OTA’s structure .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for Ochratoxin A methyl ester synthesis using statistical experimental design?

The Taguchi method (L9 orthogonal array) systematically evaluates parameters like catalyst concentration, reaction temperature, and molar ratios. For example, in esterification reactions, catalyst concentration (e.g., BF₃-methanol) is the most influential parameter, contributing >77% to yield variance. ANOVA and signal-to-noise (S/N) ratio analysis identify optimal conditions (e.g., 1.5 wt% catalyst, 60°C), improving yields to >96% while minimizing experimental runs .

Q. What advanced analytical techniques differentiate Ochratoxin A methyl ester from structural analogs in complex matrices?

LC-MS/MS coupled with molecular networking resolves co-eluting analogs (e.g., Ochratoxin B methyl ester). Fragmentation patterns (e.g., [Ala-Phe] fragments at m/z 219.1) and retention time shifts (e.g., 10.2 min → 16.8 min post-derivatization) enhance specificity. Internal standards like diflunisal improve quantification accuracy in contaminated samples (e.g., tea, cereals) .

Q. How do racemization and stereochemical integrity impact Ochratoxin A methyl ester’s toxicological relevance?

Racemization during synthesis (e.g., using L-phenylalanine methyl ester) reduces optical purity, altering toxicity profiles. Synthetic OTA methyl ester with specific rotation [-79°] vs. natural OTA [-93°] indicates 11% racemization, necessitating chiral HPLC or circular dichroism to validate stereochemical fidelity for in vivo studies .

Q. What strategies resolve discrepancies in OTA quantification when methyl ester derivatization yields inconsistent recoveries?

Method validation includes:

- Using internal standards (e.g., diflunisal) to correct for matrix effects.

- Conducting recovery tests with spiked samples (e.g., 4 ng/mL OTA standard).

- Validating derivatization efficiency via parallel analysis of underivatized and derivatized samples. Discrepancies >5% require re-optimization of BF₃-methanol volume, heating duration, or nitrogen drying steps to prevent incomplete esterification .

Methodological Best Practices

- Chromatographic Validation : Always include a derivatized standard in each HPLC run to account for column aging or mobile phase variability .

- Statistical Rigor : Apply ANOVA to Taguchi-derived data to quantify parameter contributions and interactions, ensuring reproducibility .

- Stereochemical Reporting : Document specific rotation and synthesis protocols to enable cross-study comparisons of racemization rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.